![molecular formula C7H5ClN2O B13106983 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole is a heterocyclic aromatic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of amidoximes with acid chlorides or other reactive carboxylic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitutions at the chloro and methyl positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing anticancer, antiviral, and antibacterial agents.
Material Science: Employed in the development of high-energy materials and electrochemically stable compounds for organic light-emitting diodes (OLEDs).
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar applications in medicinal chemistry and material science.
1,3,4-Oxadiazole: Known for its use in designing bioactive molecules and high-energy materials.
Thiazole: A heterocyclic compound with a sulfur atom, used in various pharmaceutical applications.
Uniqueness
4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups provide sites for further functionalization, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-5-methyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 |
InChI Key |
BPYMLPOGQXFONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NON=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


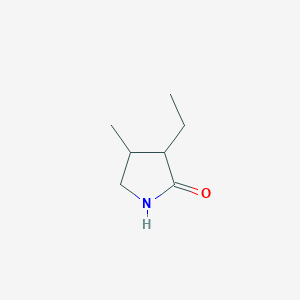
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
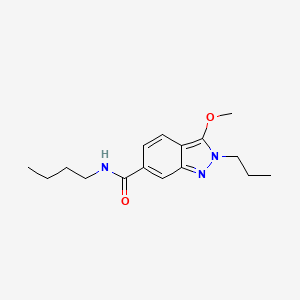

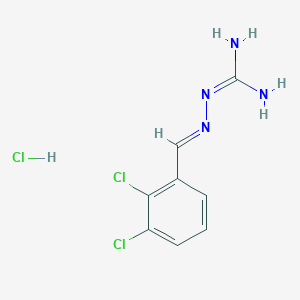
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
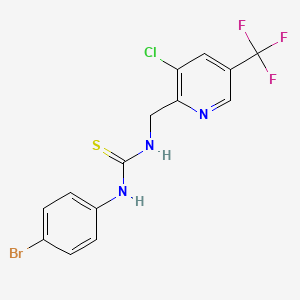
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
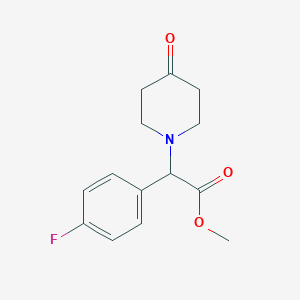
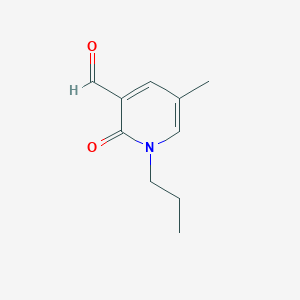
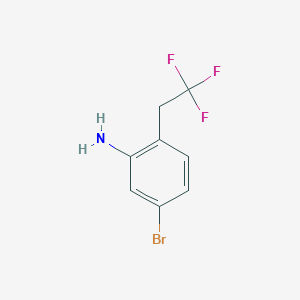
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)
